molecular formula C7H6F3N3O B15331873 5-Amino-2-(trifluoromethyl)isonicotinamide

5-Amino-2-(trifluoromethyl)isonicotinamide

Cat. No.: B15331873
M. Wt: 205.14 g/mol
InChI Key: JBSRDYJUQOZNPF-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)isonicotinamide is a chemical compound characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 2-position on an isonicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)isonicotinamide typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinamide core. One common method involves the reaction of 2-(trifluoromethyl)isonicotinic acid with ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Reduced forms of the trifluoromethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)pyridine
  • 5-Amino-2-(trifluoromethyl)benzoic acid
  • 5-Amino-2-(trifluoromethyl)phenol

Uniqueness

5-Amino-2-(trifluoromethyl)isonicotinamide is unique due to the presence of both an amino group and a trifluoromethyl group on an isonicotinamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

5-amino-2-(trifluoromethyl)pyridine-4-carboxamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-3(6(12)14)4(11)2-13-5/h1-2H,11H2,(H2,12,14)

InChI Key

JBSRDYJUQOZNPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)C(=O)N

Origin of Product

United States

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